rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid featuring a norbornene scaffold with an amino group at the 3-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . The compound exists as a racemic mixture (rac-), meaning it contains equal amounts of (2R,3S) and (2S,3R) enantiomers. It is commonly utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and peptidomimetics .
The hydrochloride salt form, this compound hydrochloride (CAS: 947601-81-2), is frequently employed to enhance solubility and stability. This derivative has a molecular weight of 189.64 g/mol and is stored under inert atmospheric conditions .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4?,5?,6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFJGGJCJDCPB-KBGZMJGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@@H]([C@@H]2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the Diels-Alder reaction, which forms the bicyclic framework, followed by functional group modifications to introduce the amine and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, esters
Scientific Research Applications
Medicinal Chemistry
rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a scaffold for the development of novel pharmaceuticals. Its unique structure allows for the modification of functional groups to enhance biological activity and selectivity.
- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting potential applications in oncology drug development .
Neuroscience
This compound is being investigated for its role as a neurotransmitter modulator. Its structural similarity to known neurotransmitters makes it a candidate for developing drugs aimed at treating neurological disorders.
- Case Study : Studies have shown that modifications to the amino group can lead to increased binding affinity to specific receptors involved in mood regulation .
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules.
| Application | Description |
|---|---|
| Drug Development | Used to create new therapeutic agents with improved efficacy and safety profiles |
| Material Science | Potential use in developing new polymers or materials with specific properties |
Materials Science
The compound's unique bicyclic structure lends itself to applications in materials science, particularly in the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism by which rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This enantiopure isomer (CAS: 202187-28-8) shares the same bicyclo[2.2.1]heptene core but differs in stereochemistry. It exhibits a melting point of 220–221°C (decomposition) and a specific optical rotation ([α]D²⁰ = +3.2°) . The stereochemical arrangement significantly impacts its biological activity, as enantiomers often display divergent interactions with chiral biological targets.
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic Acid
This stereoisomer (CAS: 92511-32-5) features exo-oriented amino and carboxylic acid groups. It has a higher melting point (261–263°C) compared to the rac- variant, likely due to enhanced crystal lattice stability from the exo configuration .
Bicyclo Ring-Size Analogues
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
Replacing the bicyclo[2.2.1] system with bicyclo[2.2.2] increases ring size, reducing steric strain. The larger ring may alter pharmacokinetic properties, such as membrane permeability and metabolic stability.
Functional Group Derivatives
Boc-Protected Derivative
The tert-butoxycarbonyl (Boc)-protected variant, rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 148257-12-9), has a molecular weight of 253.29 g/mol. The Boc group enhances lipophilicity (LogP ≈ 2.9), making it more suitable as a synthetic intermediate for peptide coupling reactions .
Amido Derivative
Replacing the carboxylic acid with an amide group yields 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid amido fragment (compound 420 in ). This modification abolishes activity against c-Met kinase (IC₅₀ > 10 µM) but confers potent ALK kinase inhibition (IC₅₀ = 24 nM), highlighting the critical role of functional groups in target selectivity .
Physicochemical and Pharmacological Comparison
Key Research Findings
Stereochemistry and Bioactivity: Enantiopure isomers, such as (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, demonstrate distinct biological profiles compared to racemic mixtures due to stereospecific receptor interactions .
Ring Size Effects : Bicyclo[2.2.2] analogues exhibit reduced steric strain but may compromise target binding affinity compared to bicyclo[2.2.1] systems .
Functional Group Impact : Conversion of the carboxylic acid to an amide (compound 420) shifts kinase selectivity from c-Met to ALK, underscoring the importance of functional group optimization in drug design .
Biological Activity
Rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as di-exo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS No. 947601-81-2), is a bicyclic amino acid derivative with potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its structural similarities to natural amino acids, which may confer unique biological activities.
The compound has the following chemical characteristics:
Research indicates that this compound acts primarily as a substrate for amino acid transport systems, particularly system L. This system is crucial for the transport of large neutral amino acids across cellular membranes.
Transport System Interaction
Studies have shown that this compound exhibits lower affinity for system L compared to natural substrates like leucine, but it can still function as a competitive inhibitor in certain contexts . The mechanism involves steric interactions that favor the binding of larger homologues over smaller ones, suggesting potential for selective targeting in therapeutic applications.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the uptake of labeled leucine and other amino acids in various cell lines, indicating its role as a competitive inhibitor .
| Study | Cell Type | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | Sarcoma 37 | Competitive inhibition of leucine uptake | |
| Study 2 | Rat Brain Cells | Altered transport dynamics for neutral amino acids |
Case Studies
A notable case study involving this compound focused on its application in neurobiology, where it was used to explore amino acid transport mechanisms in neuronal cells. The results indicated that the compound could modulate neurotransmitter levels by influencing amino acid availability .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions. Esterification with alcohols or amidation with amines is facilitated under acidic or coupling-agent-mediated conditions .
These reactions retain the bicyclic structure while modifying solubility and reactivity for downstream applications.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, yielding a secondary amine. This reaction is pH-sensitive and typically occurs at elevated temperatures .
Conditions :
-
Temperature : 150–200°C
-
Catalyst : None required; proceeds via radical intermediates under acidic conditions .
Amino Group Functionalization
The primary amine participates in alkylation, acylation, and Schiff base formation:
Acylation
Acetic anhydride or acetyl chloride in basic media yields the acetylated derivative :
| Reagent | Product | Selectivity |
|---|---|---|
| Acetic anhydride | N-Acetyl bicycloheptene carboxylate | >90% |
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) forms imines, useful in coordination chemistry :
Ring-Opening Reactions
The strained bicyclo[2.2.1]heptene system undergoes selective ring-opening under acidic or transition-metal-catalyzed conditions :
Acid-Mediated Hydrolysis
Treatment with HCl opens the norbornene ring, producing linear diacids or amino alcohols depending on conditions :
| Conditions | Product |
|---|---|
| HCl (concentrated) | 3-Aminoheptanedioic acid |
| H₂O, mild acid | Partially opened hydroxylated derivative |
Transition-Metal Catalysis
Palladium-catalyzed hydrogenation reduces the double bond, yielding saturated bicycloheptane derivatives :
Stereoselective Transformations
The compound’s rigid bicyclic framework enables stereocontrolled reactions. For example, enzymatic resolution with Cinchona alkaloids separates enantiomers via diastereomeric salt formation :
| Resolution Agent | Enantiomer Isolated | Enantiomeric Excess (ee) |
|---|---|---|
| (−)-Cinchonine | (S,S)-enantiomer | >98% |
This method is critical for accessing enantiopure derivatives for medicinal chemistry .
Participation in Cycloadditions
The norbornene double bond engages in Diels-Alder (DA) and inverse electron-demand DA reactions, forming polycyclic adducts :
Example : Reaction with maleic anhydride yields a fused six-membered ring system .
Q & A
Q. What are the recommended spectroscopic methods for confirming the stereochemistry and purity of rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
Methodological Answer: To confirm stereochemistry and purity, use a combination of:
- 1H NMR spectroscopy to analyze proton environments and coupling constants, which are sensitive to the bicyclo[2.2.1]heptene scaffold’s rigid structure .
- IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and NH₂ bending modes) .
- High-resolution mass spectrometry (HRMS) to validate molecular formula.
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers and confirm racemic composition.
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations | Purpose |
|---|---|---|
| 1H NMR | δ 1.5–2.8 ppm (bridgehead protons), δ 3.1–3.5 ppm (C3-NH₂) | Stereochemical assignment |
| IR | ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH₂) | Functional group verification |
| HRMS | [M+H]⁺ = 154.17 (C₈H₁₁NO₂) | Molecular formula confirmation |
Q. How can researchers optimize the synthetic yield of this bicyclic compound while minimizing diastereomer formation?
Methodological Answer:
- Step 1 : Use a Diels-Alder reaction between cyclopentadiene and a nitroacrylate precursor to construct the bicyclo[2.2.1]heptene core. Adjust reaction temperature (e.g., –20°C to 0°C) to favor endo selectivity .
- Step 2 : Catalytic hydrogenation (Pd/C, H₂) to reduce nitro groups to amines, ensuring mild conditions (25°C, 1 atm H₂) to preserve stereochemistry .
- Step 3 : Acidic hydrolysis (HCl, reflux) to convert esters to carboxylic acids. Monitor pH to prevent racemization .
- Critical Parameter : Use enantiopure starting materials or chiral auxiliaries to suppress diastereomer formation.
Q. Table 2: Reaction Optimization Parameters
| Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Diels-Alder | Temperature, solvent (toluene) | –20°C, 24 h | 60–75% |
| Hydrogenation | Catalyst loading (5% Pd/C) | 25°C, 1 atm H₂ | 85–90% |
| Hydrolysis | HCl concentration (6M) | Reflux, 2 h | 70–80% |
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in asymmetric catalysis or drug design?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for reactions involving the bicyclo scaffold (e.g., ring-opening or functionalization). Use B3LYP/6-31G(d) to model steric and electronic effects .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GABA analogs) to assess conformational flexibility and binding affinity .
- Software Tools : Gaussian, ORCA, or Schrödinger Suite for quantum mechanics/molecular mechanics (QM/MM) hybrid simulations.
- Validation : Cross-reference computational results with experimental X-ray crystallography or kinetic data .
Q. Table 3: Computational Parameters for Reactivity Prediction
| Parameter | Application | Software |
|---|---|---|
| Gibbs free energy (ΔG‡) | Transition state analysis | Gaussian |
| Electrostatic potential maps | Active site interactions | VMD |
| Torsional angle scans | Conformational stability | MacroModel |
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthetic pathways)?
Methodological Answer:
- Hypothesis Testing : Use LC-MS to identify byproducts. For example, if over-reduction occurs during hydrogenation, switch to a milder reductant (e.g., NaBH₄/CuCl₂) .
- Mechanistic Studies : Probe reaction intermediates via in situ IR or stopped-flow NMR .
- Statistical Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading) causing side reactions .
Q. Example Workflow :
Identify anomaly : Unaccounted mass balance in HRMS.
Hypothesize : Trace moisture leading to ester hydrolysis.
Test : Conduct reactions under anhydrous conditions (molecular sieves).
Validate : Compare yields and byproduct profiles .
Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated for biological assays?
Methodological Answer:
- Stability Protocol :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 h.
- Monitor degradation via HPLC at 254 nm.
- Use Arrhenius kinetics to extrapolate shelf-life under storage conditions (4°C vs. –20°C) .
- Key Findings :
- pH 7–9 : Stable for >48 h (carboxylic acid remains protonated).
- pH <3 : Rapid hydrolysis of the bicyclo ring (t₁/₂ = 6 h).
Q. Table 4: Stability Data Under Accelerated Conditions
| pH | Temperature (°C) | Half-life (h) | Degradation Pathway |
|---|---|---|---|
| 2 | 37 | 6 | Ring-opening hydrolysis |
| 7 | 37 | >72 | Stable |
| 12 | 37 | 24 | Deamination observed |
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral Resolution : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to enhance enantiomeric excess (ee >99%) .
- Capillary Electrophoresis (CE) : Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.2) for rapid enantiomer separation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
